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Compound of Interest

Compound Name: Sphingosine

CAS No.: 123-78-4

Cat. No.: B013886 Get Quote

Technical Support Center: Sphingosine Stability
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming

Stability Challenges During Sample Storage and Preparation

Welcome to the Technical Support Center focused on the critical, yet often underestimated,

challenges of sphingosine stability. As a Senior Application Scientist, I've seen firsthand how

improper handling of this pivotal lipid can compromise experimental outcomes. This guide is

designed to provide you with not just protocols, but the scientific reasoning behind them,

empowering you to ensure the integrity of your samples and the reliability of your data.

Here, we will delve into the common pitfalls that can lead to sphingosine degradation and

provide actionable troubleshooting advice in a practical question-and-answer format. We will

also equip you with detailed protocols and a deeper understanding of the biochemical

pathways at play.

Troubleshooting Guide: Common Issues and
Solutions
This section addresses specific problems you might encounter during your experiments,

providing insights into their causes and step-by-step solutions.
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Question 1: I'm seeing lower than expected
concentrations of sphingosine in my samples after
storage. What could be the cause?
Answer:

A decrease in sphingosine concentration post-storage is a frequent issue, often stemming

from degradation. The primary culprits are oxidation and hydrolysis, especially with improper

storage conditions.

Potential Causes and Solutions:

Oxidation: Sphingosine and other unsaturated lipids are susceptible to autoxidation when

exposed to air and light.[1] This process can be accelerated by elevated temperatures.

Solution: Store purified sphingosine or lipid extracts under an inert atmosphere, such as

argon or nitrogen, to minimize exposure to oxygen.[1] For long-term storage, amber glass

vials are recommended to protect from light.

Hydrolysis: If your samples are stored in aqueous solutions, hydrolysis can occur, particularly

for related sphingolipids like sphingomyelin, which can degrade and alter the overall

sphingolipid profile.[1]

Solution: Avoid storing sphingolipids in aqueous solutions.[1] The recommended practice

is to store them in an organic solvent, such as a chloroform/methanol mixture, at low

temperatures.

Improper Storage Temperature: Temperature plays a significant role in the rate of chemical

reactions, including degradation.

Solution: For long-term stability, sphingosine and other unsaturated lipids should be

stored at -20°C or below.[1][2][3] Some guidelines even suggest storage at -80°C for

periods longer than four weeks.[3]

Question 2: My LC-MS/MS data for sphingosine-1-
phosphate (S1P) shows broad, tailing peaks. How can I
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improve the chromatography?
Answer:

This is a classic problem when analyzing S1P and is attributed to its zwitterionic nature at

physiological pH. The polar phosphate group can interact with metal ions in the analytical

column and system, leading to poor peak shape.[4]

Potential Causes and Solutions:

Interaction with Metal Ions: The negatively charged phosphate group can chelate with metal

ions in the stainless steel components of the HPLC and the column, causing peak tailing.[4]

Solution 1: Use a Metal-Free or PEEK-Lined Column: These columns are designed to

minimize interactions with charged analytes.

Solution 2: Acidify the Mobile Phase: Using a mobile phase with a low pH (e.g., containing

formic acid) can protonate the phosphate group, reducing its negative charge and

minimizing ionic interactions.[4]

Zwitterionic Properties: The presence of both a positive charge on the amine and a negative

charge on the phosphate can lead to complex interactions with the stationary phase.

Solution: Chemical Derivatization: While more complex, derivatizing the amino group can

sometimes improve chromatographic behavior.[5] Another approach involves enzymatic or

chemical removal of the phosphate group prior to analysis, though this adds extra steps to

the sample preparation.[4]

Question 3: I'm observing unexpected adducts in my
mass spectrometry data for sphingosine. What are they
and how can I minimize them?
Answer:

The formation of adducts is common in electrospray ionization mass spectrometry (ESI-MS).

For sphingosine, you might see sodium [M+Na]+ or potassium [M+K]+ adducts in addition to
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the expected protonated molecule [M+H]+.[6] In some cases, unusual adducts can form from

mobile phase components.[7]

Potential Causes and Solutions:

Salt Contamination: The presence of sodium or potassium salts in your sample, solvents, or

on glassware can lead to the formation of these adducts.

Solution 1: Use High-Purity Solvents: Ensure that all solvents used in sample preparation

and as the mobile phase are of the highest purity (e.g., LC-MS grade).

Solution 2: Acid-Wash Glassware: Thoroughly clean all glassware to remove any residual

salts.

Solution 3: Optimize Mobile Phase Additives: The addition of a small amount of a volatile

acid, like formic acid, can promote the formation of the protonated molecule [M+H]+ and

suppress salt adducts.

Mobile Phase Components: Certain solvents can lead to the formation of unexpected

adducts. For example, acetonitrile has been reported to form ethylamine adducts with some

lipids.[7]

Solution: If you suspect an adduct from your mobile phase, try substituting the solvent with

an alternative (e.g., methanol instead of acetonitrile) to see if the adduct disappears.

Question 4: I'm concerned about the stability of
sphingosine in my biological samples (plasma, tissue)
during collection and initial processing. What are the
best practices?
Answer:

The pre-analytical phase is critical for obtaining accurate measurements of sphingolipids from

biological matrices. Enzymatic activity can rapidly alter sphingolipid concentrations after sample

collection.[8]
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Potential Causes and Solutions:

Enzymatic Degradation: Enzymes like ceramidases and sphingosine kinases are present in

biological samples and can metabolize sphingosine and its derivatives.[9][10]

Solution 1: Rapid Processing and Freezing: Process samples as quickly as possible after

collection. If immediate extraction is not possible, flash-freeze the samples in liquid

nitrogen and store them at -80°C.

Solution 2: Use of Enzyme Inhibitors: For some applications, the addition of a cocktail of

relevant enzyme inhibitors to the collection tubes may be considered, although this needs

to be validated for your specific assay.

Cell Lysis and Release of Sphingolipids: During blood clotting to generate serum, platelets

are activated and release sphingosine-1-phosphate (S1P), leading to artificially elevated

levels compared to plasma.[5]

Solution: For accurate measurement of circulating S1P, it is generally recommended to

use plasma (collected in tubes with an anticoagulant like EDTA) rather than serum.[8][11]

Samples should be kept cool and centrifuged promptly to separate plasma from blood

cells.[11]

Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for sphingosine standards and

extracts?

For long-term storage, it is recommended to store sphingosine and other unsaturated lipids at

-20°C or below.[1][2][3] For storage periods exceeding several months, -80°C is preferable to

minimize any potential degradation.

Q2: Can I store sphingosine in a plastic tube?

It is strongly advised to use glass containers with Teflon-lined caps for storing lipids in organic

solvents.[1] Plasticizers and other contaminants can leach from plastic tubes into the organic

solvent, potentially interfering with your analysis.[1]
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Q3: What is the best solvent for dissolving and storing sphingosine?

Sphingolipids have limited solubility in many common solvents. A mixture of chloroform and

methanol (e.g., 2:1, v/v) is a widely used and effective solvent system for dissolving and storing

sphingosine and other sphingolipids.[12][13]

Q4: How many freeze-thaw cycles can my sphingosine samples tolerate?

While there is no definitive number, it is best to minimize freeze-thaw cycles. Each cycle can

introduce moisture and potentially accelerate degradation. It is recommended to aliquot your

samples into smaller, single-use volumes before freezing to avoid repeated thawing of the

entire stock.[3]

Q5: My tissue samples are embedded in OCT compound. Will this affect my sphingolipid

analysis?

Yes, OCT (Optimal Cutting Temperature) compound can interfere with mass spectrometry-

based lipid analysis and protein quantification assays.[14] It is necessary to use a validated

method to remove the OCT compound from the tissue sections before proceeding with lipid

extraction.[14]

Data Summary Tables
Table 1: Recommended Storage Conditions for Sphingosine

Condition Temperature Duration Container Atmosphere

Short-term 4°C Days to weeks Glass vial
Inert gas (e.g.,

Argon)

Long-term -20°C to -80°C Months to years Glass vial
Inert gas (e.g.,

Argon)

Table 2: Solvent Compatibility for Sphingosine
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Solvent/Mixture
Suitability for
Storage

Suitability for Cell
Culture

Notes

Chloroform/Methanol Excellent No Toxic to cells.[12]

Ethanol
Good (for some

derivatives)

Yes (at low

concentrations)

Solubility may be

limited.

DMSO Fair
Yes (at low

concentrations)

Check for solubility

and potential for

oxidation.

Aqueous Buffers Not Recommended N/A Risk of hydrolysis.[1]

Key Experimental Protocols
Protocol 1: General Lipid Extraction from Biological
Samples (Modified Bligh & Dyer Method)
This protocol is a robust method for extracting sphingolipids from various biological matrices

like plasma, cell pellets, or tissue homogenates.

Materials:

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized water

Glass centrifuge tubes with Teflon-lined caps

Pipettes

Centrifuge

Nitrogen gas stream for drying

Procedure:
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Sample Preparation:

For plasma or serum: Use 100 µL.

For cell pellets: Resuspend in 100 µL of deionized water.

For tissue: Homogenize a known weight of tissue in an appropriate volume of water.

Solvent Addition:

To your sample in a glass tube, add 375 µL of methanol. Vortex thoroughly.

Add 125 µL of chloroform. Vortex again.

Phase Separation:

Add 125 µL of chloroform. Vortex.

Add 125 µL of deionized water. Vortex.

Centrifuge at 1000 x g for 10 minutes to separate the phases.

Lipid Collection:

Carefully collect the lower organic phase (which contains the lipids) using a glass pipette

and transfer it to a new glass tube.

Drying:

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitution and Storage:

Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your

analysis (e.g., methanol or chloroform/methanol).

Store the extract at -20°C or -80°C under an inert atmosphere.
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Protocol 2: Long-Term Storage of Sphingosine
Standards
This protocol ensures the long-term stability of your sphingosine standards.

Materials:

Sphingosine (high purity solid)

Chloroform/Methanol (2:1, v/v) mixture (HPLC grade)

Amber glass vials with Teflon-lined caps

Argon or nitrogen gas

Analytical balance

Procedure:

Preparation of Stock Solution:

Accurately weigh a small amount of solid sphingosine.

Dissolve it in the chloroform/methanol mixture to a known concentration (e.g., 1 mg/mL).

Aliquoting:

Dispense small, single-use aliquots of the stock solution into amber glass vials.

Inert Atmosphere:

Before capping, flush the headspace of each vial with argon or nitrogen gas for a few

seconds to displace any oxygen.

Sealing and Storage:

Tightly seal the vials with Teflon-lined caps.

Store the vials at -20°C or -80°C.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing Key Concepts
Sphingolipid Metabolism and Degradation Pathways
The stability of sphingosine in biological samples is intrinsically linked to its metabolism. The

following diagram illustrates the major pathways involved.

s &onKealmphngaoceamSpngoS1Penmmidid ingCengoS1mer

Click to download full resolution via product page

Caption: Sphingolipid metabolic pathways highlighting synthesis, degradation, and the salvage

pathway.

Workflow for Stable Sample Preparation and Analysis
This workflow provides a logical sequence of steps to ensure the integrity of your sphingosine
samples from collection to analysis.
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Sample Collection & Initial Handling

Storage

Sample Preparation

Analysis

1. Rapid Sample Collection
(e.g., Plasma in EDTA tubes)

2. Immediate Cooling
(e.g., on ice)

3. Prompt Centrifugation
(to separate plasma/cells)

4. Aliquot into Glass Vials

5. Flash Freeze & Store at -80°C

6. Thaw on Ice

7. Lipid Extraction
(e.g., Modified Bligh & Dyer)

8. Dry Down Under Nitrogen

9. Reconstitute in
LC-MS Grade Solvent

10. LC-MS/MS Analysis

11. Data Processing

Click to download full resolution via product page

Caption: Recommended workflow for sphingosine sample handling and analysis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b013886?utm_src=pdf-body-img
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Q1 Scientific. (2020-08-19). A Q&A guide to stability storage. [Link]

World Health Organization. (Date not available). Annex 5 Guidelines for stability testing of

pharmaceutical products containing well established drug substances in conventional

dosage forms. Paho.org. [Link]

U.S. Food and Drug Administration. (Date not available). Guidance for Industry Q1A(R2)

Stability Testing of New Drug Substances and Products. [Link]

Food and Drug Administration Thailand. (Date not available). Guideline for Stability Study of

Imported Drug Substance and Drug Product for human and biological products submitted

according. [Link]

D'Alessandro, A., et al. (2023). Sphingosine 1-phosphate has a negative effect on RBC

storage quality. Blood Advances. [Link]

Food and Drug Administration Philippines. (2005-02-22). ASEAN Guideline on Stability Study

of Drug Product. [Link]

Li, M., et al. (2025). Effects of storage conditions on the stability of spray dried, inhalable

bacteriophage powders. International Journal of Pharmaceutics. [Link]

Bode, C., et al. (Date not available). Analyses of sphingosine-1-phosphate in the context of

transfusion: how much is in stored blood products and in patient blood?. ResearchGate.

[Link]

D'Alessandro, A., et al. (2023). Sphingosine 1-phosphate has a negative effect on RBC

storage quality. PubMed. [Link]

Al-Amri, J., et al. (2018). Determination of Sphingosine-1-Phosphate in Human Plasma

Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. PMC. [Link]

sb-PEPTIDE. (Date not available). Peptide handling & storage guidelines. [Link]

Wang, D., et al. (2020). Validated LC-MS/MS method of Sphingosine 1-phosphate

quantification in human serum for evaluation of response to radiotherapy in lung cancer.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.q1scientific.com/a-qa-guide-to-stability-storage/
https://www.paho.org/en/documents/annex-5-guidelines-stability-testing-pharmaceutical-products-containing-well-established
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1ar2-stability-testing-new-drug-substances-and-products
https://www.fda.moph.go.th/sites/drug/Shared%20Documents/Guideline/stability_eng.pdf
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10139937/
https://www.fda.gov.ph/wp-content/uploads/2021/05/ASEAN-Guideline-on-Stability-Study-of-Drug-Product-R1.pdf
https://www.researchgate.net/publication/379207921_Effects_of_storage_conditions_on_the_stability_of_spray_dried_inhalable_bacteriophage_powders
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.researchgate.net/publication/262828652_Analyses_of_sphingosine-1-phosphate_in_the_context_of_transfusion_how_much_is_in_stored_blood_products_and_in_patient_blood
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36469038/
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6165151/
https://www.sb-peptide.com/peptide-handling-storage/
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PMC. [Link]

Al-Amri, J., et al. (2018). Determination of Sphingosine-1-Phosphate in Human Plasma

Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI. [Link]

Kim, J., et al. (2022). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the

Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

Garrido, M., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing?

Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases

in Plasma and Red Blood Cells. PMC. [Link]

Guri, Y., et al. (2017). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine

1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography-

Tandem Mass Spectrometry. ResearchGate. [Link]

Hammerschmidt, P., et al. (2015). Quantification of sphingosine 1-phosphate by validated

LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in

serum due to platelet activation during blood coagulation. PMC. [Link]

Schmidt, H., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related

compounds in plasma samples. ResearchGate. [Link]

Billich, A., et al. (2013). Quantification of sphingosine-1-phosphate and related

sphingolipids by liquid chromatography coupled to tandem mass spectrometry. PubMed.

[Link]

Sullards, M.C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid

Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass

Spectrometry (TIMS). PMC. [Link]

Gowda, S., et al. (2022). Sphingolipid Metabolic Pathway: An Overview of Major Roles

Played in Human Diseases. IntechOpen. [Link]

Burla, B., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample

Preparation and Standardization Efforts to Ensure Accuracy in the. Lipids. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7283403/
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.mdpi.com/1422-0067/19/9/2658
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.mdpi.com/2297-8739/11/1/34
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144247/
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.researchgate.net/publication/318903510_High-Throughput_Analysis_of_Sphingosine_1-Phosphate_Sphinganine_1-Phosphate_and_Lysophosphatidic_Acid_in_Plasma_Samples_by_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4575647/
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.researchgate.net/publication/6848033_LC-MSMS-analysis_of_sphingosine-1-phosphate_and_related_compounds_in_plasma_samples
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23934571/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3072410/
https://www.intechopen.com/chapters/82155
https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/lipd.12236
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bourquin, F., et al. (2018). The pathways of sphingolipid degradation and synthesis.

ResearchGate. [Link]

Le, T., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct

Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org. [Link]

Clark, J., et al. (2021). A simple method for sphingolipid analysis of tissues embedded in

optimal cutting temperature compound. Journal of Lipid Research. [Link]

Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid

extracts by HPLC electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

Gomez-Larrauri, A., et al. (2022). A Comprehensive Review: Sphingolipid Metabolism and

Implications of Disruption in Sphingolipid Homeostasis. MDPI. [Link]

Cifelli, M., et al. (2016). Preanalytical Standardization of Sphingosine-1-Phosphate,

Spinganine-1-Phosphate and Sphingosine Analysis in Human Plasma by Liquid

Chromatography - Tandem Mass Spectrometry. ResearchGate. [Link]

Billich, A., et al. (2013). Quantification of Sphingosine-1-Phosphate and Related

Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer

Nature Experiments. [Link]

Varela, O., et al. (2022). Structural diversity of photoswitchable sphingolipids for optodynamic

control of lipid microdomains. PMC. [Link]

Kitatani, K., et al. (2008). The sphingolipid salvage pathway in ceramide metabolism and

signaling. PMC. [Link]

Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-

phase extraction on aminopropyl cartridges. ResearchGate. [Link]

Al-masaeed, A., et al. (2024). Optimized Lipidomics Extraction of Sphingosine and

Sphinganine from Optic Nerve for Signaling Studies. PubMed. [Link]

Jin, J., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of

pathophysiology. Cellular and Molecular Life Sciences. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.researchgate.net/figure/The-pathways-of-sphingolipid-degradation-and-synthesis-A-sphingolipid_fig1_328991428
https://escholarship.org/uc/item/52f6n9z6
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8169640/
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.researchgate.net/publication/8446939_Quantification_of_sphingosine_and_sphinganine_from_crude_lipid_extracts_by_HPLC_electrospray_ionization_tandem_mass_spectrometry
https://www.mdpi.com/1422-0067/23/19/11437
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://www.researchgate.net/publication/299499882_Preanalytical_Standardization_of_Sphingosine-1-Phosphate_Spinganine-1-Phosphate_and_Sphingosine_Analysis_in_Human_Plasma_by_Liquid_Chromatography-_Tandem_Mass_Spectrometry
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-62703-622-1_6
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388301/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2674722/
https://www.researchgate.net/publication/12411995_A_procedure_for_fractionation_of_sphingolipid_classes_by_solid-phase_extraction_on_aminopropyl_cartridges
https://www.benchchem.com/product/b013886?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38977585/
https://link.springer.com/article/10.1007/s00018-023-04764-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. caymanchem.com [caymanchem.com]

2. www3.paho.org [www3.paho.org]

3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

4. mdpi.com [mdpi.com]

5. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing
strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation
during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. escholarship.org [escholarship.org]

8. tsapps.nist.gov [tsapps.nist.gov]

9. mdpi.com [mdpi.com]

10. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. caymanchem.com [caymanchem.com]

13. Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for
Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

14. A simple method for sphingolipid analysis of tissues embedded in optimal cutting
temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["sphingosine stability issues during sample storage and
preparation"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013886#sphingosine-stability-issues-during-sample-
storage-and-preparation]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b013886?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/news/sphingolipid-advice
https://www3.paho.org/hq/dmdocuments/2008/6_Annex_5_report_34.pdf
https://www.sb-peptide.com/support/handling-storage/
https://www.mdpi.com/2297-8739/11/1/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4635185/
https://www.mdpi.com/1422-0067/18/8/1800
https://escholarship.org/content/qt9mv635r1/qt9mv635r1.pdf
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=924741
https://www.mdpi.com/1422-0067/22/11/5793
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://www.researchgate.net/publication/24237747_High-Throughput_Analysis_of_Sphingosine_1-Phosphate_Sphinganine_1-Phosphate_and_Lysophosphatidic_Acid_in_Plasma_Samples_by_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://www.caymanchem.com/faq/what-solvents-are-best-to-use-for-sphingolipids
https://pubmed.ncbi.nlm.nih.gov/38977585/
https://pubmed.ncbi.nlm.nih.gov/38977585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7269760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7269760/
https://www.benchchem.com/product/b013886#sphingosine-stability-issues-during-sample-storage-and-preparation
https://www.benchchem.com/product/b013886#sphingosine-stability-issues-during-sample-storage-and-preparation
https://www.benchchem.com/product/b013886#sphingosine-stability-issues-during-sample-storage-and-preparation
https://www.benchchem.com/product/b013886#sphingosine-stability-issues-during-sample-storage-and-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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